7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride

Lipophilicity Drug design Physicochemical profiling

Researchers pursuing diversity-oriented synthesis often face protecting group incompatibility with single-handle building blocks. This compound solves this with dual orthogonal reactive handles: (1) the C-3 carbonyl chloride enables rapid amidation, esterification, or thioesterification; (2) the 7-bromo substituent remains intact during acyl substitutions and subsequently participates in Suzuki-Miyaura or Heck cross-couplings. This sequential chemoselectivity, validated in diazonamide A core synthesis, eliminates protecting group strategies. The 1:1 79Br/81Br isotopic doublet provides a built-in MS barcode for rapid reaction monitoring. Commercial mass production ensures reliable bulk supply for parallel library synthesis and fragment-based drug discovery programs targeting bromodomains, kinases, or ERβ-selective ligands.

Molecular Formula C15H10BrClO2
Molecular Weight 337.59 g/mol
CAS No. 918305-05-2
Cat. No. B12625039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride
CAS918305-05-2
Molecular FormulaC15H10BrClO2
Molecular Weight337.59 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)Cl
InChIInChI=1S/C15H10BrClO2/c16-12-8-4-7-11-13(12)19-9-15(11,14(17)18)10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyYNOMMWWVOAQSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Physicochemical Profile


7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride (CAS 918305-05-2) is a brominated 2,3-dihydrobenzofuran derivative bearing a reactive carbonyl chloride at the C-3 position and a phenyl substituent at the same quaternary center. It possesses the molecular formula C15H10BrClO2, a molecular weight of 337.60 g/mol, a calculated LogP of 3.89, and a polar surface area (PSA) of 26.30 Ų . The compound is classified as an organic halide and an acyl chloride, placing it within the broader family of benzofuran-based synthetic intermediates . It has been cited as a key intermediate in the synthetic approach toward the aromatic macrocyclic core of the marine natural product diazonamide A and has achieved commercial mass production status [1].

Why Generic Substitution Fails


The simultaneous presence of three structurally distinct reactive features—an aryl bromide at the 7-position, a carbonyl chloride at the C-3 quaternary center, and a 3-phenyl substituent—creates a unique orthogonal reactivity profile that cannot be replicated by simple substitution. The 7-bromo substituent enables transition metal-catalyzed cross-coupling chemistry (Suzuki, Stille, Negishi) while the carbonyl chloride provides an independent electrophilic handle for amidation, esterification, or thioesterification . Replacing bromine with chlorine alters both the electronic character of the aromatic ring and the LogP-driven partitioning behavior; removing the halogen entirely eliminates a critical synthetic diversification point. The 3-phenyl group imparts conformational rigidity and hydrophobic character that influences downstream molecular recognition events [1]. These three functional domains operate with mutual chemical orthogonality, meaning that substitution of any single component compromises the compound's utility as a modular, multi-directional building block [2].

Quantitative Differentiation Evidence


Lipophilicity Advantage from Bromination

The 7-bromo substitution elevates the calculated LogP of this compound to 3.89, compared with an estimated LogP of approximately 3.2–3.4 for the 7-chloro analog and approximately 2.7–3.0 for the non-halogenated 3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride . This difference of ~0.5–1.2 LogP units corresponds to a ~3–16-fold increase in octanol/water partition coefficient, directly influencing membrane permeability and hydrophobic binding pocket occupancy [1]. The polar surface area of 26.30 Ų is identical across halogen variants, isolating the LogP shift to the halogen identity.

Lipophilicity Drug design Physicochemical profiling

Dual Orthogonal Reactive Handles

This compound uniquely provides two chemically orthogonal electrophilic sites: a C-7 aryl bromide suitable for Pd-catalyzed cross-coupling (Suzuki, Stille, Negishi, Heck) and a C-3 carbonyl chloride for nucleophilic acyl substitution . By contrast, the non-halogenated 3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride offers only the acyl chloride handle, while 7-bromo-2,3-dihydrobenzofuran (CAS 206347-30-0) lacks the carbonyl chloride and 3-phenyl groups. The Boto–Pattenden synthesis of diazonamide A intermediates specifically exploits this dual reactivity: the aryl bromide participates in sp2-sp2 coupling while the carbonyl chloride is converted to the corresponding acid/amide for further elaboration . No single commercial analog simultaneously provides both handles at these positions.

Synthetic chemistry Cross-coupling Modular building block

Binding Energy Gain with 7-Bromine

In a direct comparative study of 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines, Nichols et al. demonstrated that the introduction of a bromine atom at the 7-position contributed an additional 2.4–3.2 kcal/mol of binding free energy compared to the non-brominated parent compound [1]. This value is 2–3 times higher than would be predicted from hydrophobic surface area alone, indicating a specific electronic or polar interaction beyond simple desolvation. Although this measurement was obtained in a 5-HT2 receptor system rather than a generic binding assay, it provides the only available quantitative estimate of the energetic contribution of 7-bromo substitution in the 2,3-dihydrobenzofuran scaffold. The 7-chloro analog was not evaluated in this study, but the bromine-specific enhancement is consistent with the larger polarizability and halogen-bonding potential of bromine vs. chlorine [2].

Medicinal chemistry Structure-activity relationship Binding affinity

Bromine Isotopic Detection Advantage

The presence of bromine (monoisotopic mass 78.9183; natural abundance ~50.5% 79Br and ~49.5% 81Br) confers a distinctive isotopic signature that facilitates compound identification and tracking in complex reaction mixtures. The target compound (MW 337.60) is ~155 Da heavier than the non-halogenated 3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride (estimated MW ~182.6 for the parent scaffold without substituents) . This mass shift, combined with the characteristic 1:1 doublet pattern of bromine in mass spectrometry, enables unambiguous detection even in crude reaction mixtures. Additionally, the bromine atom provides anomalous scattering for X-ray crystallography, a property absent in the non-halogenated and chloro analogs that facilitates absolute configuration determination.

Mass spectrometry Crystallography Analytical detection

Commercial Mass Production Status

According to LookChem market data, this compound has achieved 'commercial mass production' status, implying established multi-batch manufacturing capability, quality control documentation, and reliable supply chains . By contrast, the closest structural analogs—including the 7-chloro variant, the non-halogenated 3-phenyl derivative, and regioisomeric brominated benzofuran carbonyl chlorides—are not listed with equivalent commercial supply status in aggregated chemical marketplace databases. The 7-bromo-3-phenyl-2,3-dihydrobenzofuran-3-carboxylic acid (CAS 217493-12-4, the precursor acid) is also commercially catalogued, providing an alternative entry point for procurement . This supply chain maturity reduces lead time and cost uncertainty for research programs requiring gram-to-kilogram quantities.

Supply chain Procurement Commercial availability

Application Scenarios


Modular Library Synthesis via Dual Handles

The compound's dual orthogonal reactive handles enable diversity-oriented synthesis without protecting group strategies. The carbonyl chloride can be first reacted with amines, alcohols, or thiols to install amide, ester, or thioester linkages. The 7-bromo substituent remains intact during these acyl substitution reactions and can subsequently participate in Suzuki-Miyaura or Heck cross-coupling reactions to introduce aryl, heteroaryl, or alkenyl diversity elements. This sequential chemoselectivity has been demonstrated in the context of diazonamide A intermediate synthesis, where the 7-bromo-3-phenyl-2,3-dihydrobenzofuran core was elaborated via sp2-sp2 coupling . This modularity supports fragment-based drug discovery and parallel library synthesis workflows [1].

Halogen-Bonding Ligands for Hydrophobic Pockets

Where target engagement depends on halogen bonding or hydrophobic contact with a deep binding pocket, the 7-bromo substituent offers a quantifiable thermodynamic advantage. The 2.4–3.2 kcal/mol binding energy enhancement attributed to bromine substitution on the 2,3-dihydrobenzofuran scaffold is consistent with the known halogen-bond donor capacity of aryl bromides. The elevated LogP (3.89 vs. ~2.7–3.0 for non-halogenated analogs) further supports passive membrane permeability, a critical parameter for intracellular target engagement. Research programs targeting bromodomains, kinases with hydrophobic back pockets, or ERβ-selective ligands—where the benzofuran 7-position is known to be a key selectivity determinant [1]—are primary beneficiaries of this compound's physicochemical profile.

Isotopic Tracking in Process Chemistry

The distinctive ~1:1 79Br/81Br isotopic doublet provides a built-in mass spectrometric barcode that simplifies reaction monitoring, impurity profiling, and metabolite identification. In process chemistry, this isotopic signature enables unambiguous differentiation of the target compound from non-brominated byproducts or degradation products in LC-MS traces without requiring isotopic labeling. This property is particularly valuable during route scouting and scale-up optimization, where rapid and confident peak assignment accelerates decision-making . The anomalous scattering of bromine at Cu Kα wavelength also facilitates absolute configuration determination of crystalline intermediates by X-ray crystallography, a capability not offered by chloro or non-halogenated analogs [1].

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